molecular formula C8H12S B084961 2,3,4,5-Tetramethylthiophene CAS No. 14503-51-6

2,3,4,5-Tetramethylthiophene

Cat. No.: B084961
CAS No.: 14503-51-6
M. Wt: 140.25 g/mol
InChI Key: IYULAUPEFMQEKK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of four methyl groups attached to the thiophene ring at positions 2, 3, 4, and 5. The molecular formula of this compound is C8H12S, and it has a molecular weight of 140.25 g/mol . Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics .

Mechanism of Action

Target of Action

It has been found to interact with transition metal complexes . The compound’s role in these interactions is still under investigation.

Mode of Action

The mode of action of 2,3,4,5-Tetramethylthiophene involves its interaction with transition metal complexes. It has been observed that a two-electron chemical reduction of a complex containing this compound leads to the formation of a previously unobserved bonding mode for thiophenes . This suggests that this compound may have unique reactivity compared to other thiophenes.

Biochemical Pathways

It has been suggested that the compound may be involved in the oxygenation of certain complexes

Result of Action

It has been observed that the compound can undergo unique reactions with transition metal complexes , suggesting that it may have unique effects at the molecular level.

Action Environment

It is known that the compound’s reactivity can be influenced by the presence of certain transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetramethylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives. This reaction involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetramethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it valuable in the synthesis of specialized materials and bioactive compounds .

Properties

IUPAC Name

2,3,4,5-tetramethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-5-6(2)8(4)9-7(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULAUPEFMQEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162870
Record name Thiophene, tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14503-51-6
Record name Tetramethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14503-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014503516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the addition of a nucleophile like a hydroxide ion affect coordinated 2,3,4,5-tetramethylthiophene in organometallic complexes?

A1: Research suggests that base hydrolysis of a cationic rhodium complex containing coordinated this compound leads to nucleophilic attack at the sulfur atom. [] This attack initiates a ring-opening process, breaking a carbon-sulfur bond and forming an acyl thiolate complex. [] This reaction highlights the activation of thiophene rings towards nucleophilic attack upon coordination to a metal center. You can find more details in this research paper: .

Q2: Can this compound act as a diene in Diels-Alder reactions?

A2: While this compound itself is not a suitable diene for Diels-Alder reactions, its oxidized form, this compound dioxide, can participate as a diene. [] Interestingly, studies on antibody-catalyzed Diels-Alder reactions revealed that this tetramethyl derivative did not show detectable acceleration with N-ethylmaleimide, unlike the tetrabromothiophene dioxide. [] This suggests a crucial role of electronic factors and transition state stabilization in the enzyme's catalytic activity. For more information, refer to this research: .

Q3: Is it possible to selectively deuterate the methyl groups of this compound?

A4: Yes, selective deuteration of the methyl groups in this compound can be achieved through the decomposition of its ruthenium complex, ((TMT)Ru(D2O)3)(OTf)2, in D2O at elevated temperatures. [] This process leads to the formation of ((TMT)2Ru)2+, where the 2,5-methyl groups undergo selective deuterium exchange. [] This selective deuteration offers valuable insights into the reactivity and potential applications of this compound and its derivatives. Learn more about this process in the following research paper: .

Q4: Can electrochemistry be used to functionalize this compound?

A5: Electrooxidation of this compound in the presence of sodium cyanide provides a route to introduce cyano and methoxy groups onto the thiophene ring. [] This reaction yields a mixture of 2,5-dihydro-2,3,4,5-tetramethylthiophene-2,5-dicarbonitrile and 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile. [] This electrochemical approach offers a valuable tool for synthesizing functionalized thiophene derivatives with potential applications in materials science and organic synthesis. Explore the details of this method in the following paper: .

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